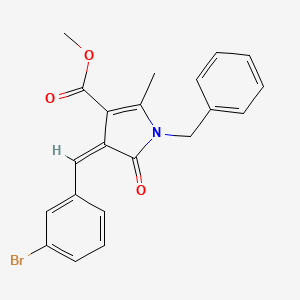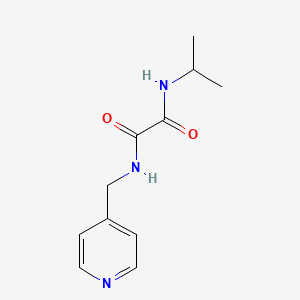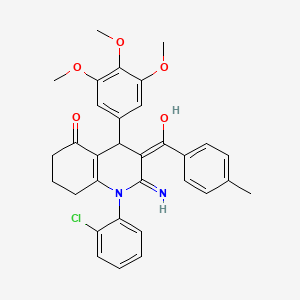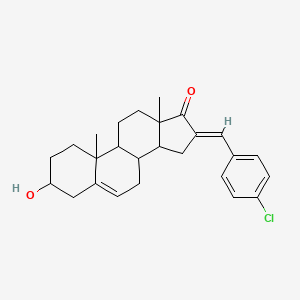
methyl (4Z)-1-benzyl-4-(3-bromobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a substituted hydrazine with an appropriate β-ketoester to form the pyrazolone core. This is followed by an aldol condensation reaction with 3-bromobenzaldehyde to introduce the bromophenylmethylidene moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other parts of the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: The compound may be investigated for its pharmacological properties, including potential anti-inflammatory, antibacterial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-1-(3-bromophenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)pyrazolidine-3,5-dione
- 3-[(4Z)-4-[(3-bromophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
- (4Z)-4-[(3-bromophenyl)methylidene]-1-(2,5-dichlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
METHYL (4Z)-1-BENZYL-4-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential reactivity. The presence of the bromophenyl group and the pyrrole ring makes it distinct from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propiedades
Fórmula molecular |
C21H18BrNO3 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
methyl (4Z)-1-benzyl-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3/c1-14-19(21(25)26-2)18(12-16-9-6-10-17(22)11-16)20(24)23(14)13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3/b18-12- |
Clave InChI |
UYOBPHQGZDOPAX-PDGQHHTCSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[(1E)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644903.png)
![3-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B11644911.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11644914.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11644919.png)
![ethyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11644925.png)
![(7Z)-3-(4-methylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11644932.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644936.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11644940.png)



![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11644965.png)
![{3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11644973.png)
![(2E)-2-{[5-(phenylsulfanyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644974.png)
